2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene
Description
Properties
IUPAC Name |
2,4-dichloro-3-(difluoromethoxy)-1,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-4-2(10)1-3(11)5(9)6(4)14-7(12)13/h1,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTMAKDRDDTLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)OC(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nitration Precursor Steps
A common approach starts with chlorinated benzene derivatives such as 2,4-dichlorobenzene or trichloromethoxybenzene, which undergo nitration and halogenation to install nitro or fluoro substituents at desired positions. For example, nitration of dichlorobenzene in a mixture of sulfuric and nitric acid at controlled temperature (~60 °C) yields dichloronitrobenzene intermediates with high yield (~98%).
Selective Fluorination Using Hydrogen Fluoride
Selective fluorination of chlorinated methoxybenzenes is achieved using anhydrous hydrogen fluoride under pressure (0.5–5.0 MPa) and elevated temperatures (50–150 °C) in the presence of perfluoroalkyl sulfonic acid fluoride catalysts. This method allows the replacement of chlorine atoms by fluorine atoms selectively, producing chlorodifluoromethoxy derivatives with yields around 70–80%.
Table 1: Selective Fluorination Reaction Conditions
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 50–150 °C |
| Pressure | 0.5–5.0 MPa |
| Catalyst | Perfluoro butyl sulfonic acid fluoride (0.1–1% mol) |
| Molar ratio HF:Substrate | 2:1 to 20:1 |
| Reaction time | 4.5 hours |
| Yield | 72.6% |
Difluoromethylation of Phenols
Difluoromethoxy group introduction is often achieved via difluoromethylation of phenolic intermediates using difluorocarbene generated in situ. This can be done by reacting phenols with difluorocarbene precursors such as sulfonium salts or halodifluoromethyl reagents under basic conditions (e.g., KOH or NaH) in mixed solvents like acetonitrile-water.
The mechanism proceeds through phenoxide ion formation followed by nucleophilic attack on difluorocarbene, yielding difluoromethoxy-substituted aromatic compounds. Reaction yields range from 60% to over 90%, depending on conditions and substrates.
Industrial Scale Production
Industrial synthesis prioritizes scalability and environmental safety. Large-scale production involves:
- Controlled halogenation and fluorination using specialized reactors.
- Use of catalysts to improve selectivity and yield.
- Optimization of reaction conditions to minimize by-products and waste.
- Post-reaction purification by distillation and solvent extraction.
This approach balances cost-effectiveness with high purity and yield of the target compound.
Detailed Reaction Example
An example synthesis sequence is as follows:
- Starting Material: 2,4-dichlorobenzene.
- Nitration: React with mixed acid (H2SO4/HNO3) at 60 °C for 2.5 hours to yield 2,4-dichloronitrobenzene.
- Fluorination: Treat with potassium fluoride in DMSO at 185 °C for 3 hours to substitute nitro groups with fluorine atoms partially.
- Difluoromethylation: React phenolic intermediate with difluorocarbene generated from sulfonium salt in the presence of KOH at 80 °C for 4 hours.
- Purification: Extract and purify by distillation and chromatography to isolate this compound.
Comparative Data Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | H2SO4/HNO3, 60 °C, 2.5 h | 98 | High purity dichloronitrobenzene |
| Fluorination | KF, DMSO, 185 °C, 3 h | 82 | Partial fluorination of nitrobenzene |
| Difluoromethylation | Sulfonium salt, KOH, CH3CN/H2O, 80 °C, 4 h | 63–93 | Difluoromethoxy group introduction |
| Final Purification | Distillation, chromatography | — | High purity product |
Research Findings and Optimization
- The use of perfluoroalkyl sulfonic acid fluoride catalysts significantly improves fluorination selectivity and yield.
- Difluorocarbene generation and trapping by phenoxide ions is a reliable and scalable method for difluoromethoxy group installation, confirmed by isotope labeling and trapping experiments.
- Reaction temperature variations (50 °C vs. 80 °C) have minimal impact on difluoromethylation yield, allowing flexibility in process design.
- Industrial methods emphasize solvent-free or minimal solvent use and recycling of hydrogen fluoride to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and chemical intermediates.
Biology: The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene involves its interaction with molecular targets and pathways in biological systems. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism of action may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Compound A: 2,4-Dichloro-3-[chloro(difluoro)-methoxy]-1,5-difluoro-benzene
- Molecular Formula : Likely C₇H₃Cl₃F₂O (inferred from substituents).
- Key Differences: The methoxy group at position 3 is modified to -O-CF₂Cl (chloro-difluoromethoxy) instead of -O-CF₂H (difluoromethoxy). This substitution introduces an additional chlorine atom, increasing molecular weight (~247.43 g/mol) and altering polarity.
Compound B: 1,5-Dichloro-3-Methoxy-2-nitrobenzene
- Molecular Formula: C₇H₅Cl₂NO₃ (MW: 222.03 g/mol) .
- Key Differences: Substituent Positions: Chlorine at positions 1 and 5, nitro (-NO₂) at position 2, and methoxy (-OCH₃) at position 3. Functional Groups: The nitro group is a strong electron-withdrawing moiety, significantly deactivating the benzene ring compared to the fluorine/chlorine substituents in the target compound. Reactivity: Nitro groups facilitate electrophilic substitution at meta positions, whereas halogen substituents (Cl, F) direct reactions to para/ortho positions. Safety Profile: Compound B requires stringent handling due to inhalation risks, as noted in its MSDS .
Structural and Electronic Property Analysis
Research Findings and Implications
- Reactivity : The target compound’s difluoromethoxy group (-OCF₂H) offers a balance of electron withdrawal and steric hindrance, making it less reactive toward nucleophilic attack than Compound B’s nitro group but more reactive than traditional methoxy groups .
- Solubility : Fluorine atoms enhance lipid solubility compared to nitro-containing analogs, suggesting better bioavailability in hydrophobic environments.
Biological Activity
Overview
2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene is a halogenated aromatic compound characterized by its unique chemical structure, which includes multiple chlorine and fluorine atoms along with a difluoromethoxy group. This composition imparts distinct biological activities and makes it a subject of interest in various scientific fields, particularly in chemistry and biology.
- Molecular Formula : C7HCl3F4O
- Molecular Weight : 283.44 g/mol
- CAS Number : 1417566-53-0
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within biological systems. The presence of halogen atoms enhances its reactivity and binding affinity to various enzymes and receptors, influencing several cellular processes.
Key Mechanisms:
- Nucleophilic and Electrophilic Substitution Reactions : The compound can participate in both types of reactions due to the presence of halogen substituents.
- Redox Reactions : It may undergo oxidation or reduction, impacting cellular signaling pathways.
- Enzyme Inhibition : Potential interactions with key enzymes could lead to inhibition or modulation of metabolic pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that halogenated aromatic compounds can possess significant antimicrobial properties. The specific activity of this compound against various bacterial strains remains an area for further exploration.
- Antitumor Potential : Preliminary investigations suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The exact IC50 values for this compound need to be established through targeted assays.
- Impact on Cellular Pathways : The compound's ability to influence pathways related to inflammation and oxidative stress could position it as a candidate for therapeutic applications.
Case Studies
Several studies have explored the biological implications of halogenated aromatic compounds:
- Study on Antitumor Activity : A study investigating the cytotoxic effects of halogenated benzene derivatives reported promising results in inhibiting cancer cell proliferation. While specific data on this compound is limited, the findings suggest potential pathways for future research.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | |
| Compound B | PC-3 (Prostate Cancer) | 2.2 | |
| 2,4-Dichloro... | TBD | TBD | Current Study |
Research Applications
The unique properties of this compound make it valuable in several research domains:
- Synthesis of Complex Molecules : It serves as a building block in organic synthesis.
- Biological Studies : Its effects on biological systems can help elucidate the role of halogenated compounds in pharmacology and toxicology.
- Industrial Applications : Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dichloro-3-(difluoromethoxy)-1,5-difluoro-benzene, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step halogenation and functional group introduction. For example, describes refluxing precursors in DMSO for 18 hours under reduced pressure, followed by crystallization (water-ethanol), yielding 65% product. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
- Temperature : Prolonged reflux (75°C, 5–7 hours) optimizes intermediate formation .
- Purification : Ice-water quenching and ethanol recrystallization improve purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : and NMR identify fluorine and proton environments, respectively. For analogs, chemical shifts range from -70 to -120 ppm .
- IR Spectroscopy : Confirms C-F (1100–1250 cm) and C-O-C (1050–1150 cm) stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 261.53 g/mol for CHClFO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or synthetic data for halogenated benzene derivatives?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., PubChem’s InChIKey or SMILES ).
- Reaction Optimization : Test alternative halogenation agents (e.g., Cl vs. SOCl) to address side reactions .
- Yield Discrepancies : Investigate steric hindrance from substituents (e.g., difluoromethoxy at position 3) affecting reactivity .
Q. What mechanistic insights explain the reactivity of the difluoromethoxy group in electrophilic aromatic substitution?
Methodological Answer:
- Electronic Effects : The difluoromethoxy group (-OCFH) is electron-withdrawing via inductive effects, directing electrophiles to meta/para positions.
- Steric Effects : Bulky substituents at position 3 hinder ortho substitution, favoring para-chlorination .
- Kinetic Studies : Monitor reaction intermediates via LC-MS to identify rate-determining steps .
Q. Which in vivo models are suitable for evaluating the bioactivity of derivatives, and how can pharmacokinetics be optimized?
Methodological Answer:
- Animal Models : Rat osteoarthritis models (e.g., monosodium iodoacetate-induced) assess anti-nociceptive effects, as demonstrated for structurally related kinin B2 receptor antagonists .
- PK Parameters :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
